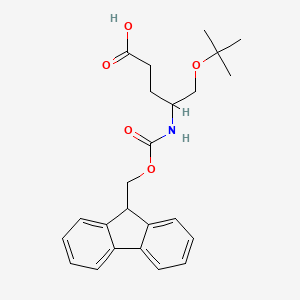

(R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid

Description

(R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is a chiral, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with the molecular formula C₂₄H₂₇NO₆ and a molecular weight of 425.48 g/mol (calculated). Its structure features an R-configuration at the 4th position, a tert-butoxy group at the 5th position acting as a carboxylic acid protecting group, and an Fmoc moiety safeguarding the amine functionality . This compound is critical in solid-phase peptide synthesis (SPPS), where its tert-butoxy group ensures stability during acidic deprotection steps, while the Fmoc group allows for orthogonal deprotection under basic conditions. Its stereospecificity makes it valuable for constructing peptides with defined tertiary structures, particularly in drug discovery and biochemical studies.

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNATOMDTSYGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the tert-butoxy group to the pentanoic acid backbone. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for the addition of reagents and control of reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Bases: Such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis :

(R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection and subsequent coupling with other amino acids, facilitating the construction of complex peptide sequences. This method is advantageous due to its efficiency and the ability to automate the process, leading to high purity and yield of synthesized peptides.

Comparison with Other Amino Acids :

The following table compares (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid with other commonly used Fmoc-protected amino acids:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid | Stereoisomer with different configuration | Potentially different biological activity |

| (R)-Fmoc-Glycine | Simpler structure lacking additional alkyl groups | Widely used in peptide synthesis |

| (R)-Fmoc-Leucine | Contains branched side chain | Imparts hydrophobic properties to peptides |

| (R)-Fmoc-Alanine | Basic amino acid structure | Commonly used as a building block in peptides |

This table highlights the uniqueness of (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid, particularly its specific tert-butoxy substitution and Fmoc protection that enhance its stability and reactivity compared to other compounds.

Drug Development

Therapeutic Applications :

While specific biological activities of (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid are not extensively documented, its derivatives and analogs are often explored for therapeutic applications. Compounds in this class may exhibit properties such as enhanced solubility and stability, making them suitable candidates for drug formulation .

Interaction Studies :

Research involving (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid typically focuses on its binding affinity and reactivity with biological targets. These studies are crucial for understanding how modified peptides can interact with proteins and other biomolecules, potentially leading to new therapeutic strategies.

Case Studies

Several studies have utilized (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid in their research:

- Peptide Motifs Recognition : A study incorporated various amino acids into peptide motifs recognized by specific protein domains, demonstrating the utility of Fmoc-protected amino acids in studying protein-protein interactions .

- Fluorescent Peptides : Research has shown that Fmoc-protected amino acids can be used to prepare fluorescent peptides, which are valuable for detecting biomolecular interactions due to their solvatochromic properties .

- Synthesis of Complex Peptides : The compound has been successfully integrated into more complex peptide structures, showcasing its versatility in synthesizing peptides that require specific functional groups for biological activity .

Mechanism of Action

The mechanism of action of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include the specific interactions with reagents and catalysts used in the synthesis process.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Protecting Group Strategy

- The target compound’s single tert-butoxy group simplifies deprotection compared to Reference Example 97’s triple tert-butoxy analogue, which requires prolonged acidic conditions (e.g., trifluoroacetic acid) for complete cleavage .

- The macrocyclic derivative () incorporates a tetraazacyclododecane ring, enabling metal coordination (e.g., gadolinium in MRI contrast agents) but complicating synthesis due to steric hindrance .

Backbone Modifications

- N-Fmoc-L-α-homoglutamic acid 6-tert-butyl ester () features a six-carbon backbone, enhancing flexibility in peptide loops compared to the five-carbon pentanoic acid chain of the target compound .

- N-Fmoc-L-α-homovaline () introduces a branched methyl group , increasing hydrophobicity for membrane-penetrating peptides but reducing solubility in aqueous buffers .

Stereochemical Impact

- The R-configuration at the 4th position in the target compound ensures compatibility with L-amino acid-based peptides, avoiding racemization risks seen in homologues with unprotected stereocenters .

Application-Specific Performance

Table 2: Comparative Application Metrics

| Parameter | Target Compound | Reference Example 97 | Macrocyclic Derivative | N-Fmoc-L-α-homovaline |

|---|---|---|---|---|

| Solubility in DMF | High (>50 mg/mL) | Moderate (~20 mg/mL) | Low (<10 mg/mL) | High (>50 mg/mL) |

| Deprotection Efficiency | >95% (1 hr TFA) | 85% (3 hr TFA) | 70% (6 hr TFA) | >95% (1 hr TFA) |

| Peptide Yield | 80–90% | 60–70% | 40–50% | 75–85% |

- The target compound outperforms bulkier analogues (e.g., macrocyclic derivative) in solubility and deprotection efficiency , critical for high-throughput SPPS. However, N-Fmoc-L-α-homovaline matches its efficiency in hydrophobic environments .

Biological Activity

(R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug discovery. Its unique structural features, including the Fmoc protecting group and tert-butoxy substitution, enhance its stability and reactivity, making it valuable in various biochemical applications. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

(R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid has the molecular formula and a molecular weight of 411.49 g/mol. The structure includes:

- Fmoc Group : A common protecting group used in solid-phase peptide synthesis.

- Tert-butoxy Group : Enhances hydrophobicity and stability.

The compound's reactivity primarily involves its amine and carboxylic acid functional groups, which are crucial for peptide bond formation during synthesis.

Synthesis

The synthesis of (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid typically involves several steps:

- Protection of Amino Groups : The amino group is protected using the Fmoc strategy.

- Formation of the Pentanoic Acid Backbone : The tert-butoxy group is introduced at the 5-position.

- Purification : The final product is purified using chromatography techniques.

Biological Activity

While specific biological activities of (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid are not extensively documented, its derivatives and analogs have been investigated for various therapeutic potentials:

- Peptide Synthesis : It is primarily used in synthesizing peptides that can exhibit biological activities such as antimicrobial, antitumor, and immunosuppressive effects .

- Binding Affinity Studies : Research has focused on its interaction with biological targets, assessing binding affinities that could indicate potential therapeutic applications .

Case Studies

- Antitumor Activity : Analogues of Fmoc-protected amino acids have shown cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid exhibited significant activity against colon carcinoma cell lines with IC50 values in the low micromolar range .

- Peptidomimetics Development : Derivatives have been utilized to create peptidomimetics with enhanced pharmacological profiles. For example, modifications to the amino acid structure led to compounds with notable affinities for neuropeptide receptors .

Comparative Analysis

The following table compares (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid | Stereoisomer with different configuration | Potentially different biological activity |

| (R)-Fmoc-Glycine | Simpler structure lacking additional alkyl groups | Widely used in peptide synthesis |

| (R)-Fmoc-Leucine | Contains branched side chain | Imparts hydrophobic properties to peptides |

| (R)-Fmoc-Alanine | Basic amino acid structure | Commonly used as a building block in peptides |

Q & A

Basic Research Questions

Q. How is the molecular structure of (R)-Fmoc-4-amino-5-tert-butoxy-pentanoic acid confirmed experimentally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to verify stereochemistry, tert-butoxy, and Fmoc-protected amine groups. Mass spectrometry (e.g., ESI-TOF) confirms the molecular weight (C₂₄H₂₇NO₆, MW 425.47 g/mol) .

Q. What is the role of the tert-butoxy group in peptide synthesis involving this compound?

- Methodology : The tert-butyl ester acts as a temporary protecting group for the carboxylic acid during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during elongation and is removed via trifluoroacetic acid (TFA) cleavage .

Q. How is the Fmoc group removed during synthesis, and what conditions minimize side reactions?

- Methodology : Piperidine (20–30% in DMF) is used for Fmoc deprotection under inert atmospheres (N₂) at 15°C for 30 minutes. This minimizes racemization and preserves the integrity of the tert-butyl ester .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered peptide sequences?

- Methodology : Use N-ethyl-N,N-diisopropylamine (DIEA, 4 eq) in dichloromethane (DCM) at 15°C under N₂. Extend coupling time (2–4 hours) and employ double coupling. Monitor completion via Kaiser test or HPLC .

Q. What analytical methods are recommended to assess enantiomeric purity after synthesis?

- Methodology : Chiral HPLC with columns like Chiralpak® IA/IB resolves enantiomers. For example, a modified Barton-McCombie reaction followed by chiral HPLC achieved >99% enantiomeric excess (ee) in homologues of similar compounds .

Q. How can batch-to-batch variability be minimized in peptide synthesis using this compound?

- Methodology : Implement rigorous quality control:

- HPLC to assess purity (>95%).

- Mass spectrometry to confirm molecular weight.

- Peptide content analysis (e.g., amino acid analysis) to standardize concentrations for sensitive assays .

Q. What strategies prevent racemization during Fmoc deprotection or coupling steps?

- Methodology : Maintain low temperatures (15°C) during deprotection and coupling. Use fresh piperidine in DMF and inert atmospheres to suppress base-induced racemization. For coupling, activate amino acids with HOBt/DIC to reduce side reactions .

Q. How is incomplete deprotection of the tert-butyl group resolved?

- Methodology : Extend TFA treatment (2–4 hours) with scavengers (e.g., triisopropylsilane, water) to improve cleavage efficiency. Confirm deprotection via LC-MS or FT-IR to detect residual tert-butyl signals .

Q. What is the mechanistic role of DIEA in coupling reactions with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.